molecular formula C12H9BrN4O B1384563 1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1156999-03-9

1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1384563
CAS No.: 1156999-03-9
M. Wt: 305.13 g/mol
InChI Key: OQCYRTXMSZFCPA-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS: 1156999-03-9) is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 3-bromophenyl group at position 1 and a methyl group at position 6. Its molecular formula is C₁₂H₉BrN₄O, with a molecular weight of 305.14 g/mol . This compound is of interest in medicinal chemistry due to the pharmacological versatility of pyrazolo-pyrimidine derivatives, which are known for antiviral, antibacterial, and kinase-modulating activities .

Properties

IUPAC Name

1-(3-bromophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCYRTXMSZFCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC(=CC=C3)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence electronic properties, solubility, and biological interactions.

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Features/Activities Reference
1-(3-Bromophenyl)-6-methyl-pyrazolo-pyrimidin-4-one 3-Bromophenyl, 6-methyl C₁₂H₉BrN₄O 305.14 Potential kinase inhibition; enhanced lipophilicity due to bromine
1-(4-Bromophenyl)-6-sulfanyl analog 4-Bromophenyl, 6-sulfanyl C₁₁H₇BrN₄OS 323.17 Thio group improves hydrogen-bonding capacity; possible antibacterial activity
1-(3-Chlorophenyl)-6-thio derivatives (HS38, HS43) 3-Chlorophenyl, 6-thio C₁₄H₁₁ClN₄OS (HS38) 342.80 (HS38) Potent DAPK1 inhibitors; chlorine offers moderate electron-withdrawing effects
5-(4-Bromobenzyl)-1-(2-methylphenyl) analog 4-Bromobenzyl, 2-methylphenyl C₁₉H₁₅BrN₄O 395.26 Bulky substituents may enhance target selectivity in kinase inhibition
6-Ethyl-5-(3-fluoro-4-methylphenyl) analog 3-Fluoro-4-methylphenyl, 6-ethyl C₂₁H₁₉FN₄O 362.40 Fluorine enhances metabolic stability; ethyl group increases hydrophobicity

Key Observations :

  • Bromine vs.
  • Positional Isomerism : The 3-bromo substitution (target compound) versus 4-bromo () alters electronic distribution, affecting interactions with hydrophobic pockets in biological targets .

Core Modifications and Functional Groups

Variations in the pyrazolo-pyrimidine core impact reactivity and pharmacological profiles.

Compound Name Core Modification Key Features/Activities Reference
4-Chloro-6-(chloromethyl)-1-methyl-pyrazolo-pyrimidine Chloromethyl at position 6 Reactive intermediate for further functionalization; potential antiproliferative activity
1-(7-Methoxyquinolin-4-yl)-6-methyl analog Quinolinyl substitution Extended aromatic system enhances π-π stacking; demonstrated antibacterial activity
5-Amino-6-(4-fluorophenylamino) derivative Amino and fluorophenyl groups Hydrogen-bonding capacity; crystal structure shows delocalized electron systems

Key Observations :

  • Methyl vs. Chloromethyl : The 6-methyl group in the target compound offers metabolic stability compared to chloromethyl (), which is more reactive but useful in synthesizing disubstituted derivatives .
  • Quinolinyl vs.

Biological Activity

1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS Number: 1156999-03-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, emphasizing its role in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C12H9BrN4OC_{12}H_9BrN_4O and features a pyrazolo[3,4-d]pyrimidine core. Its structure is characterized by a bromine atom on the phenyl ring and a methyl group at the 6-position of the pyrazolo ring. The following table summarizes key chemical properties:

PropertyValue
Molecular Weight288.12 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogPNot available

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cell lines. The mechanism often involves the inhibition of key kinases involved in cell signaling pathways.

  • Case Study : A derivative with structural similarities to this compound demonstrated an IC50 value of approximately 0.59 µM against MCF-7 cells, indicating potent cytotoxicity .

Enzyme Inhibition

Compounds within this class have been reported to act as selective inhibitors of various enzymes. For example, some derivatives have shown inhibitory activity against fibroblast growth factor receptors (FGFR), which are critical in tumor growth and angiogenesis.

  • Research Findings : A related study highlighted that certain pyrazolo derivatives could effectively inhibit FGFR kinase activity with selectivity over other kinases, suggesting potential applications in targeted cancer therapies .

Antimicrobial Activity

Emerging evidence suggests that this compound may also possess antimicrobial properties. Preliminary tests indicate efficacy against various bacterial strains.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Kinase Inhibition : By targeting specific kinases involved in cell signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Interfering with the normal progression of the cell cycle.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines. For instance, studies have shown that the compound can induce apoptosis in various cancer cells, making it a candidate for further development as an anticancer agent.

Inhibition of Kinases

The structure of 1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one suggests potential activity against kinases involved in cancer progression. Kinase inhibitors are crucial in targeted cancer therapies. The compound's ability to selectively inhibit certain kinases can lead to the development of novel treatments with fewer side effects compared to traditional chemotherapy.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects. Its ability to modulate signaling pathways involved in neurodegeneration could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies where it serves as a lead compound for synthesizing more potent derivatives. Its inhibitory effects on various enzymes (e.g., phosphodiesterases) are being explored for developing treatments for conditions like asthma and chronic obstructive pulmonary disease (COPD).

Antimicrobial Properties

Recent investigations have also focused on the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown effectiveness against certain bacterial strains, indicating its potential use in developing new antibiotics.

Pharmaceutical Development

In the pharmaceutical industry, this compound is being investigated for its potential to serve as an intermediate in the synthesis of more complex drug molecules. Its unique chemical structure allows for modifications that can enhance pharmacological properties.

Material Science

There is ongoing research into the use of pyrazolo[3,4-d]pyrimidine derivatives in material science. The compound's unique properties may allow it to be used in developing novel materials with specific electronic or optical characteristics.

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in breast and lung cancer cell lines
Kinase InhibitionSelectively inhibits CDK2 and other kinases crucial for cell cycle regulation
Neuroprotective EffectsModulates neuroinflammatory pathways; potential treatment for neurodegenerative diseases
Antimicrobial PropertiesEffective against Staphylococcus aureus and Escherichia coli

Preparation Methods

Procedure Summary

  • React 5-amino-1-phenyl-1H-pyrazole-4-carboxamides with aroyl halides (including those substituted with bromine) in a domestic microwave oven at 1000W.
  • Reaction times are drastically reduced to 4-6 minutes compared to several hours under conventional heating.
  • The reaction proceeds without solvents, simplifying work-up and reducing environmental impact.

Comparative Data on Yields and Reaction Times

Entry Substituent (R2) Conventional Heating Time (min) Conventional Yield (%) Microwave Time (min) Microwave Yield (%) Melting Point (°C) Time Reduction Factor
3 4-BrC6H4 (para-bromo) 360 79 4 91 201-203 90

Note: Although the example is for para-bromo, similar conditions apply for 3-bromophenyl derivatives with expected comparable yields and time efficiency.

This method yields high purity products with yields often exceeding 85% and significantly shorter reaction times compared to classical reflux methods.

Three-Component One-Pot Microwave Synthesis

Another innovative method involves a three-component reaction combining:

  • Methyl 5-aminopyrazole-4-carboxylates,
  • Trimethyl orthoformate,
  • Primary amines (including aryl amines such as 3-bromoaniline derivatives).

This method is performed under microwave irradiation at about 160 °C for 35-55 minutes in ethanol or other green solvents.

Advantages

  • One-pot synthesis reduces the number of steps and purification requirements.
  • Catalyst-free conditions improve environmental and economic aspects.
  • Broad substrate scope, including various aryl amines, allows for the introduction of the 3-bromophenyl group.
  • Simple product isolation by filtration without chromatography.

Reaction Optimization Data

Entry Solvent Temperature (°C) Time (min) Yield (%) Notes
1 Ethanol 160 35 Moderate Initial condition
2 Ethanol 160 55 High Optimized for better yield
3 2-Methyl-THF 160 35 Lower Alternative green solvent
4 Eucalyptol 160 35 Lower Alternative green solvent

This approach is practical for synthesizing 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones, including 1-(3-bromophenyl)-6-methyl derivatives, with high selectivity and efficiency.

Conventional Reflux Methods

Traditional methods involve refluxing the starting pyrazole carboxamides with aroyl halides in solvents such as acetonitrile for several hours (4-8 hours), yielding moderate product amounts (70-80%). These methods are less efficient and more time-consuming than microwave-assisted protocols.

Characterization and Confirmation of Structure

The synthesized compounds are confirmed by:

Summary Table of Preparation Methods

Method Key Features Reaction Time Yield (%) Environmental Impact Scalability Notes
Microwave-Assisted, Solvent-Free Fast, high yield, no solvent required 4-6 min 85-95 Low Good Suitable for various aryl halides
Three-Component One-Pot Microwave Catalyst-free, one-pot, green solvents 35-55 min High Low Moderate Broad substrate scope, easy isolation
Conventional Reflux Established, classical method 4-8 hours 70-80 Higher solvent use Good Longer reaction times, lower yields

Q & A

Q. Key Considerations :

  • Purification via column chromatography or recrystallization ensures product integrity.
  • Substituent reactivity may require protecting groups (e.g., benzoyl for ribose moieties) .

Basic: How can X-ray crystallography and NMR spectroscopy be optimized for structural elucidation of bromophenyl-substituted pyrazolo[3,4-d]pyrimidinones?

Answer:

  • X-ray crystallography :
    • Use SHELXL for refinement, particularly for resolving bromine-heavy atoms. SHELX programs are robust for small-molecule structures, even with twinned data .
    • Crystallize in non-polar solvents (e.g., dichloromethane/hexane) to enhance crystal quality.
  • NMR spectroscopy :
    • 1H^1 \text{H}- and 13C^{13}\text{C}-NMR in DMSO-d6_6 or CDCl3_3 to observe aromatic protons (δ 7.5–8.5 ppm) and pyrimidine carbonyl signals (δ 160–165 ppm) .
    • 1H-15N^1 \text{H-}^{15}\text{N} HMBC experiments clarify heterocyclic connectivity .

Advanced: What in silico approaches are suitable for predicting pharmacokinetic and toxicity profiles of 1-(3-bromophenyl)-6-methyl derivatives?

Answer:

  • Pharmacokinetics :
    • Use SwissADME to predict bioavailability, blood-brain barrier permeability, and CYP450 interactions. Focus on logP (optimal range: 2–5) and topological polar surface area (<140 Ų) .
  • Toxicity :
    • ProTox-II evaluates hepatotoxicity and mutagenicity. Bromine substituents may require scrutiny for reactive metabolite formation .
  • Molecular Dynamics (MD) Simulations :
    • Assess binding stability to plasma proteins (e.g., albumin) using GROMACS .

Advanced: How can molecular docking identify potential biological targets for this compound?

Answer:

  • Target Selection : Prioritize kinases (e.g., CDK, VEGF receptors) or enzymes (e.g., xanthine oxidase) based on structural analogs .
  • Docking Workflow :
    • Prepare the ligand (3D optimization with Open Babel).
    • Use AutoDock Vina with Lamarckian Genetic Algorithm for flexible docking into VEGF or MMP-9 binding pockets .
    • Validate with re-docking (RMSD < 2.0 Å) and consensus scoring (e.g., Glide XP).
  • Key Interactions :
    • Bromophenyl may engage in halogen bonding with Thr/Ser residues.
    • Pyrimidinone carbonyls form hydrogen bonds with catalytic lysines .

Advanced: What experimental models are appropriate for evaluating antiangiogenic potential?

Answer:

  • In vitro :
    • HUVEC Migration Assay : Test inhibition of VEGF-induced endothelial cell migration. IC50_{50} values <10 µM indicate potency (cf. TNP-470 control) .
    • Cord Formation Assay : Quantify tube disruption in Matrigel®-embedded HUVECs.
  • In vivo :
    • Xenograft Models : Administer compound (e.g., 25 mg/kg/day, i.p.) in nude mice with A549 lung adenocarcinoma. Measure tumor volume reduction and pERK1/2 suppression via Western blot .

Q. Data Interpretation :

  • Correlate MMP-9 inhibition (zymography) with antiangiogenic activity .
  • Monitor caspase-3 activation for apoptosis linkage .

Basic: How can substituent variations at the 3- and 4-positions modulate biological activity?

Answer:

  • Structure-Activity Relationship (SAR) :

    SubstituentPositionActivity TrendReference
    Methyl6Enhances antifungal activity
    Bromophenyl1Improves kinase selectivity
    Amino5Increases solubility but reduces potency
  • Methodology :

    • Synthesize analogs via Suzuki coupling (1-position) or nucleophilic substitution (6-position).
    • Screen against panels of cancer cell lines (e.g., MDA-MB-231, A549) using MTT assays .

Advanced: What strategies mitigate metabolic instability in pyrazolo[3,4-d]pyrimidinone derivatives?

Answer:

  • Structural Modifications :
    • Replace labile esters with ethers (e.g., 2-hydroxyethoxy groups improve half-life) .
    • Introduce fluorine atoms to block CYP450 oxidation sites .
  • In vitro Metabolism :
    • Use liver microsomes (human/rat) to identify major metabolites via LC-MS/MS.
    • Optimize using MetaSite software to predict metabolic hotspots .

Basic: What analytical techniques ensure purity and identity of the synthesized compound?

Answer:

  • HPLC-MS :
    • Column: C18 (3.5 µm, 4.6 × 150 mm).
    • Mobile phase: Acetonitrile/0.1% formic acid (gradient: 10–90% over 20 min).
    • Monitor for bromine isotope patterns (m/z 79/81) .
  • Elemental Analysis :
    • Acceptable C/H/N tolerances: ±0.4% .

Advanced: How can CRISPR-Cas9 models validate target engagement in vivo?

Answer:

  • Knockout Models : Generate VEGF or MMP-9 KO mice to assess compound efficacy in the absence of putative targets.
  • Transcriptomics : Perform RNA-seq on treated tumors to identify downstream pathways (e.g., NF-κB suppression) .

Advanced: What computational tools predict off-target effects in kinase inhibition?

Answer:

  • KinomeScan : Profiles binding to 468 kinases. Prioritize compounds with selectivity scores >10 (fold difference vs. primary target) .
  • DeepKinase : Machine learning model trained on kinase-inhibitor pairs to predict polypharmacology .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

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